Cas no 919711-76-5 (N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide)
N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide
- N-(2-((1H-indol-3-yl)thio)ethyl)-3,3-diphenylpropanamide
- N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide
- 919711-76-5
- F0582-0050
- AKOS024585366
-
- Inchi: 1S/C25H24N2OS/c28-25(26-15-16-29-24-18-27-23-14-8-7-13-21(23)24)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,22,27H,15-17H2,(H,26,28)
- InChI Key: RWQFUKHZYAARTR-UHFFFAOYSA-N
- SMILES: S(C1=CNC2C=CC=CC1=2)CCNC(CC(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 400.16093457g/mol
- Monoisotopic Mass: 400.16093457g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 70.2Ų
N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0582-0050-2μmol |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |
919711-76-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0582-0050-5μmol |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |
919711-76-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0582-0050-10μmol |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |
919711-76-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0582-0050-20μmol |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |
919711-76-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0582-0050-1mg |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |
919711-76-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0582-0050-2mg |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |
919711-76-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0582-0050-3mg |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |
919711-76-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0582-0050-4mg |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |
919711-76-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0582-0050-5mg |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |
919711-76-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0582-0050-10mg |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide |
919711-76-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide
Introduction to N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide (CAS No. 919711-76-5)
N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide, a compound with the chemical identifier CAS No. 919711-76-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of an indole sulfanyl group and a diphenylpropanamide moiety, make it a promising candidate for further exploration in various therapeutic areas.
The indole scaffold is well-known for its biological activity and has been extensively studied for its role in numerous pharmacological applications. Indole derivatives are frequently encountered in natural products and have demonstrated efficacy in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The sulfanyl group in the molecule enhances its interaction with biological targets, potentially improving its pharmacological properties. This combination of structural elements suggests that N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide may exhibit unique mechanisms of action that differentiate it from other known compounds.
The diphenylpropanamide moiety contributes to the molecule's solubility and bioavailability, which are critical factors in drug development. This structural feature also allows for modifications that can fine-tune the pharmacokinetic properties of the compound. Recent studies have shown that amides derived from diphenylpropanes exhibit significant biological activity, making them valuable scaffolds for drug discovery. The presence of multiple aromatic rings in this compound enhances its stability and interactions with biological targets, further increasing its potential as a therapeutic agent.
Current research in pharmaceutical chemistry is focused on developing novel molecules that can address unmet medical needs. N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide has emerged as a compound of interest due to its unique structural features and potential biological activity. Studies have begun to explore its interactions with various enzymes and receptors, providing insights into its mechanism of action. Preliminary findings suggest that this compound may have therapeutic potential in areas such as inflammation, pain management, and neurodegenerative diseases.
The synthesis of N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide involves multiple steps that require precise control over reaction conditions and reagent selection. The indole sulfanyl group is typically introduced through a nucleophilic substitution reaction, while the diphenylpropanamide moiety is formed via an amide coupling reaction. Advanced synthetic techniques have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In addition to its structural complexity, N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide exhibits interesting physicochemical properties that make it suitable for further development. These properties include solubility in both aqueous and organic solvents, which facilitates formulation into various drug delivery systems. The compound's stability under different storage conditions is also a critical factor in determining its suitability for clinical use.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental trials. Virtual screening techniques have been used to identify potential binding sites on biological targets for N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide. These studies have provided valuable insights into how this compound interacts with enzymes and receptors, guiding the design of more effective derivatives.
The potential therapeutic applications of N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide are broad and span multiple disease areas. In oncology, for instance, indole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The sulfanyl group may enhance binding affinity to these targets, making this compound a candidate for developing new anticancer agents. Additionally, studies suggest that it may have anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
In neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the indole scaffold has been explored for its potential to protect against neuronal damage and improve cognitive function. The unique combination of structural features in N-2-(1H-indol-3-ylsulfanyl)ethyl-3,3-diphenylpropanamide may offer new avenues for treating these conditions by targeting specific molecular pathways involved in neurodegeneration.
The development of new drugs is often hampered by challenges related to drug resistance and side effects. N-2-(1H-indol-3-y lsulfanyl)ethyl - 333 - diphen ylprop an am ide offers a promising approach to overcoming these issues by providing a novel chemical entity with distinct mechanisms of action. Further research is needed to fully elucidate its pharmacological profile and assess its potential as a therapeutic agent.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of compounds like N - 2 - ( 1 H - i nd ol - 33 ylsulfany l ) eth yl - 333 - di phen ylprop an am ide . Such collaborations can leverage expertise from multiple disciplines to optimize synthesis routes , conduct comprehensive biological evaluations , and translate preclinical findings into clinical trials . The integration of innovative technologies , such as high-throughput screening and machine learning algorithms , will further accelerate the discovery process.
In conclusion , N - 23 ( 1 H - i nd ol - 33 ylsulfany l ) eth yl - 333 - di phen ylprop an am ide ( C A S No . 91971176 - 5 ) represents an exciting advancement in pharmaceutical chemistry with significant therapeutic potential . Its unique structural features , combined with preliminary findings from ongoing research , make it a promising candidate for further exploration . As our understanding of biological systems continues to evolve , compounds like this one will play a crucial role in addressing complex medical challenges and improving patient outcomes.
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